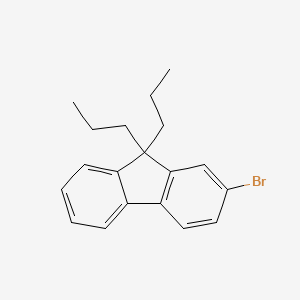
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate
Descripción general
Descripción
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of both thiophene and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or pyrrole derivatives.
Aplicaciones Científicas De Investigación
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenemethanol share structural similarities with ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate.
Pyrrole Derivatives: Compounds like 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid ethyl ester are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and pyrrole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
ethyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-7,12H,2H2,1H3 |
Clave InChI |
LAKFSPFALFSPLO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC=C1C2=CC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Phenyl-2H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8355003.png)


